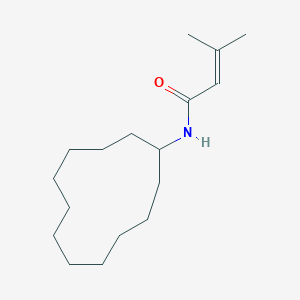![molecular formula C16H17NOS B4960266 N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
N-[2-(benzylthio)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzylthio)ethyl]benzamide, also known as BZB, is a chemical compound that has been studied for its potential applications in scientific research. BZB is a benzamide derivative that has been synthesized through a variety of methods and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[2-(benzylthio)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is an enzyme that plays a role in cell signaling and has been implicated in the development of cancer and other diseases. N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the activity of PKC, which may contribute to its anti-cancer and anti-Alzheimer's effects.
Biochemical and Physiological Effects
N-[2-(benzylthio)ethyl]benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential use in the treatment of Alzheimer's disease. N-[2-(benzylthio)ethyl]benzamide has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
N-[2-(benzylthio)ethyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a range of biochemical and physiological effects, making it a versatile compound for research. However, there are also limitations to its use. N-[2-(benzylthio)ethyl]benzamide has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on N-[2-(benzylthio)ethyl]benzamide. One area of interest is the development of N-[2-(benzylthio)ethyl]benzamide analogs that may have improved solubility and/or potency. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(benzylthio)ethyl]benzamide and its potential side effects. N-[2-(benzylthio)ethyl]benzamide may also have potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, and further research is needed to explore these potential uses.
Synthesis Methods
N-[2-(benzylthio)ethyl]benzamide has been synthesized through a variety of methods, including the reaction of 2-bromoethyl benzene with thiourea followed by reaction with benzylamine, and the reaction of 2-bromoethyl benzene with thiophenol followed by reaction with benzylamine. The yield of N-[2-(benzylthio)ethyl]benzamide in these methods has been reported to be between 60-80%. Other methods of synthesis have also been explored, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Scientific Research Applications
N-[2-(benzylthio)ethyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the growth of cancer cells, including breast cancer cells, prostate cancer cells, and colon cancer cells. Additionally, N-[2-(benzylthio)ethyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(benzylthio)ethyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
properties
IUPAC Name |
N-(2-benzylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(15-9-5-2-6-10-15)17-11-12-19-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRQLGBXXYQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylthio)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)

![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)



![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)